REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH:13]2[O:17][CH:16]([CH2:18]OS(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14]2)(=O)=O)=CC=1.[CH2:30]([NH2:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>C1(C)C=CC=CC=1>[CH2:30]([N:37]1[CH2:12][CH:13]2[O:17][CH:16]([CH2:15][CH2:14]2)[CH2:18]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(O2)COS(=O)(=O)C3=CC=C(C=C3)C
|
Name
|
|
Quantity
|
90.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux for 20 hours
|
Duration
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20 h
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Type
|
FILTRATION
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Details
|
The precipitate is then filtered off with suction
|
Type
|
WASH
|
Details
|
washed with toluene
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Type
|
CONCENTRATION
|
Details
|
The combined toluene phases are concentrated in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)O2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |